Comparative Physicochemical Properties: 5-Bromo-6-nitro-1H-indole vs. 5-Bromoindole and 6-Nitroindole
5-Bromo-6-nitro-1H-indole exhibits significantly higher lipophilicity and a larger topological polar surface area (TPSA) compared to its mono-substituted counterparts, which directly impacts its solubility, permeability, and target binding potential [1]. For instance, its computed XLogP3 is 2.6, substantially greater than that of 6-nitroindole (XLogP3 = 1.4) and lower than that of 5-bromoindole (XLogP3 = 3.0). The TPSA of 61.6 Ų for 5-bromo-6-nitro-1H-indole is notably higher than that of 5-bromoindole (28.7 Ų) and 6-nitroindole (53.5 Ų) [2].
| Evidence Dimension | Physicochemical Properties (XLogP3 and TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.6, TPSA = 61.6 Ų |
| Comparator Or Baseline | 5-Bromoindole: XLogP3 = 3.0, TPSA = 28.7 Ų; 6-Nitroindole: XLogP3 = 1.4, TPSA = 53.5 Ų |
| Quantified Difference | XLogP3 difference: -0.4 vs. 5-bromoindole, +1.2 vs. 6-nitroindole. TPSA difference: +32.9 Ų vs. 5-bromoindole, +8.1 Ų vs. 6-nitroindole. |
| Conditions | Computed values from PubChem database, standardized using XLogP3 and Cactvs algorithms. |
Why This Matters
The balanced lipophilicity and increased polar surface area of 5-bromo-6-nitro-1H-indole suggests a distinct absorption, distribution, metabolism, and excretion (ADME) profile, making it a more suitable candidate for optimizing blood-brain barrier penetration or reducing off-target binding compared to the more lipophilic 5-bromoindole or the more polar 6-nitroindole.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19744331, 5-Bromo-6-nitro-1H-indole. Retrieved April 23, 2026. View Source
- [2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12176, 5-Bromoindole; CID 67189, 6-Nitroindole. Retrieved April 23, 2026. View Source
